tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate

Übersicht

Beschreibung

Tert-Butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and biochemical properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

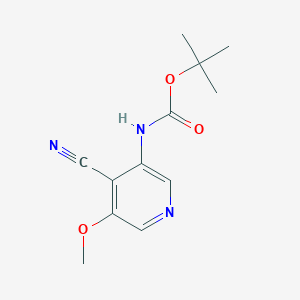

Chemical Structure and Properties

The compound features a pyridine ring with a cyano group and a methoxy substituent, which contribute to its unique biological properties. The structure is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and potentially offering anticancer properties. The compound acts as a biochemical probe, allowing researchers to study enzyme activities and protein interactions in various biological systems.

In vitro Studies

Research has shown that this compound exhibits significant activity against several biological targets. For example, it has been tested for its ability to inhibit NLRP3 inflammasome activation in macrophages, which is crucial for understanding its anti-inflammatory potential. The results indicated that at a concentration of 10 µM, the compound effectively reduced pyroptosis in THP-1 cells, demonstrating its potential as an anti-inflammatory agent .

Case Studies

- Anti-inflammatory Activity : In a study assessing the compound's effects on THP-1 cells differentiated into macrophages, it was found to significantly inhibit IL-1β release, a key cytokine involved in inflammation. The percentage inhibition was measured using ELISA assays, confirming its role in modulating immune responses .

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific cytochrome P450 enzymes. The findings suggest that modifications to the tert-butyl group can enhance metabolic stability while maintaining or improving biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Biological Activity | Stability | Unique Features |

|---|---|---|---|

| This compound | Anti-inflammatory, Enzyme inhibitor | Moderate | Specific combination of functional groups |

| Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate | Enzyme inhibitor | High | Lacks cyano group |

| Tert-butyl (4-cyano-5-phenylisothiazol-3-yl)carbazate | Antiparasitic | Low | Different heterocyclic structure |

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications, particularly in anti-inflammatory and anticancer therapies. Further studies are needed to elucidate its full mechanism of action and potential side effects.

Wissenschaftliche Forschungsanwendungen

Overview

Tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate is a chemical compound with the molecular formula . Its unique structure allows for various applications across different scientific fields, including chemistry, biology, medicine, and industry. This article delves into the specific applications of this compound, supported by data tables and case studies.

Synthetic Routes

The synthesis typically involves the reaction of 4-cyano-5-methoxypyridine with tert-butyl isocyanate in an organic solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine. This process can be scaled for industrial production using advanced techniques to ensure high yield and purity.

Chemistry

-

Intermediate in Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Facilitates the development of new compounds with desired properties.

-

Reactivity Studies :

- Investigated for its hydrolysis under acidic or basic conditions, yielding derivatives like 3-amino-4-cyano-5-methoxypyridine.

Biology

-

Biochemical Probes :

- Explored as a probe to study enzyme activities and protein interactions.

- Potential applications in understanding metabolic pathways and enzyme mechanisms.

-

Cellular Studies :

- Investigated for its effects on cellular processes, particularly in inflammation and cancer pathways.

Medicine

- Therapeutic Potential :

-

Drug Development :

- Serves as a lead compound in developing drugs aimed at treating inflammatory diseases and cancers.

Industry

-

Specialty Chemicals :

- Utilized in the formulation of specialty chemicals due to its unique properties.

- Potential applications in agrochemicals and materials science.

-

Material Science :

- Investigated for use in developing novel materials with specific chemical properties.

Case Studies

Eigenschaften

IUPAC Name |

tert-butyl N-(4-cyano-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(16)15-9-6-14-7-10(17-4)8(9)5-13/h6-7H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDPKKLTFIYIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670119 | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045858-19-2 | |

| Record name | 1,1-Dimethylethyl N-(4-cyano-5-methoxy-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045858-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyano-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.